1-epi-Ramipril
Overview
Description
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure (hypertension) and congestive heart failure . This epimer is a specific stereoisomer of ramipril, which means it has a unique arrangement of atoms in space, distinguishing it from other isomers.
Mechanism of Action
Target of Action
1-epi-Ramipril, also known as (R,S,S,S,S)-Epimer of ramipril or Ramipril epimer, (R,S,S,S,S)-, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE leads to a decrease in the production of ATII, reducing its vasoconstrictive effects and decreasing aldosterone secretion . This results in vasodilation and a decrease in fluid volume, thereby lowering blood pressure . Additionally, the reduction of ATII levels leads to an increase in the production of angiotensin (1-7), a vasodilator, further contributing to the antihypertensive effects of this compound .
Pharmacokinetics
This compound is well absorbed, with 50% to 60% bioavailability . It is metabolized in the liver to its active form, ramiprilat . The elimination of ramiprilat from the body is characterized by a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . The dosage of this compound should be reduced in patients with renal impairment, as renal excretion largely determines the drug’s duration of action .
Result of Action
This compound has been shown to have potent effects on atherosclerosis progression and plaque stabilization . It also improves glucose metabolism and has anti-inflammatory effects . For instance, it has been shown to reduce the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1 in high-glucose conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s effectiveness can be influenced by the patient’s renal function, as renal excretion largely determines the drug’s duration of action . Additionally, the environmental risk assessment data suggests that the use of this compound presents an insignificant risk to the environment .
Biochemical Analysis
Biochemical Properties
The Ramipril Epimer, (R,S,S,S,S)-, plays a significant role in biochemical reactions. It interacts with the angiotensin-converting enzyme (ACE), inhibiting its function . This interaction is crucial in regulating blood pressure and treating heart failure .
Cellular Effects
The Ramipril Epimer, (R,S,S,S,S)-, has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting ACE, it reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Molecular Mechanism
The molecular mechanism of action of Ramipril Epimer, (R,S,S,S,S)-, involves binding interactions with ACE, leading to enzyme inhibition . This results in decreased angiotensin II levels, reducing vasoconstriction and aldosterone secretion, ultimately lowering blood pressure .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Ramipril Epimer, (R,S,S,S,S)-, remain consistent, demonstrating the compound’s stability . There is no significant degradation observed, and long-term effects on cellular function align with its known ACE inhibitory activity .
Dosage Effects in Animal Models
In animal models, the effects of Ramipril Epimer, (R,S,S,S,S)-, vary with different dosages . At a dose of 4mg/kg, it significantly reduced paw volume and the arthritic index .
Metabolic Pathways
Ramipril Epimer, (R,S,S,S,S)-, is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It interacts with ACE, a key enzyme in this pathway, to reduce the production of angiotensin II .
Transport and Distribution
The transport and distribution of Ramipril Epimer, (R,S,S,S,S)-, within cells and tissues are facilitated by its lipophilic nature . It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Subcellular Localization
The subcellular localization of Ramipril Epimer, (R,S,S,S,S)-, is not confined to a specific compartment or organelle . Its wide distribution across various tissues suggests a broad subcellular localization, which aligns with its systemic effects in inhibiting ACE and reducing blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ramipril epimer, (R,S,S,S,S)-, involves several key steps. This reaction forms an amide compound, which is then subjected to catalytic hydrogenation deprotection and purification processes to obtain the desired epimer .
Industrial Production Methods
In industrial settings, the production of ramipril epimer, (R,S,S,S,S)-, is optimized to reduce the generation of impurities and improve yield. The process typically involves large-scale reactions with careful control of reaction conditions to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-epi-Ramipril, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ramipril epimer, (R,S,S,S,S)-, include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-epi-Ramipril, has several scientific research applications, including:
Chemistry: It is used in the study of stereochemistry and the development of new synthetic methods.
Biology: It is used to investigate the biological activity of different stereoisomers and their effects on biological systems.
Medicine: It is used in the development of new ACE inhibitors and the study of their pharmacological properties.
Industry: It is used in the production of pharmaceuticals and the optimization of industrial synthesis processes
Comparison with Similar Compounds
Similar Compounds
Lisinopril: Another ACE inhibitor used to treat high blood pressure and heart failure.
Enalapril: An ACE inhibitor similar to ramipril, used for hypertension and heart failure.
Captopril: One of the first ACE inhibitors developed, used for hypertension and heart failure.
Uniqueness
1-epi-Ramipril, is unique due to its specific stereochemistry, which can influence its pharmacological properties and biological activity. This uniqueness makes it valuable for studying the effects of different stereoisomers and optimizing the therapeutic efficacy of ACE inhibitors .
Properties
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDACQVRGBOVJII-UVBQOVKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104195-90-6 | |
Record name | Ramipril epimer, (R,S,S,S,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL EPIMER, (R,S,S,S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.